molecular formula C14H12ClNO2 B3057148 N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide CAS No. 77067-91-5

N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide

Cat. No.: B3057148
CAS No.: 77067-91-5
M. Wt: 261.7 g/mol
InChI Key: PZPWYCOYPGJHJT-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide is a salicylanilide derivative characterized by a benzamide core substituted with a hydroxyl group at the 2-position and an aniline moiety bearing a 4-chloro-2-methylphenyl substituent. This compound belongs to a class of molecules widely studied for their biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.

The synthesis of such compounds typically involves coupling 2-hydroxybenzoic acid (salicylic acid) with substituted anilines. For example, analogous derivatives like N-(4-chlorophenyl)-2-hydroxybenzamide are synthesized via refluxing salicylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with 4-chloroaniline in the presence of a base like triethylamine (Et₃N) .

Crystallographic studies of related compounds, such as N-(4-chlorophenyl)-2-hydroxybenzamide, reveal planar aromatic rings with dihedral angles of ~20° between the benzamide and aniline moieties. Intramolecular hydrogen bonds (N–H⋯O and O–H⋯O) stabilize the molecular conformation, while intermolecular hydrogen bonding facilitates crystal packing .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-9-8-10(15)6-7-12(9)16-14(18)11-4-2-3-5-13(11)17/h2-8,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPWYCOYPGJHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632319
Record name N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77067-91-5
Record name N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide typically involves the reaction of 4-chloro-2-methylaniline with salicylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran (THF) and may require heating to achieve optimal yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution of the chloro group can result in various substituted derivatives .

Scientific Research Applications

N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : 2-chloro substitution (e.g., N-(2-chlorophenyl)-2-hydroxybenzamide) confers higher antibacterial activity than 4-chloro derivatives . The 2-methyl group in the target compound may similarly enhance steric bulk or lipophilicity, though direct activity data are lacking.
  • Di-Substitution : Compounds with di-substituted aniline rings (e.g., 3-Cl,4-F or 4-Cl,2-CH₃) often exhibit improved activity. For example, N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide (HS-Ck) shows enhanced anti-inflammatory effects due to optimized electronic and steric interactions with target proteins .
  • Electron-Withdrawing Groups: Nitro (NO₂) or trifluoromethyl (CF₃) substituents (e.g., 5-chloro-N-[4-(trifluoromethyl)phenyl]-2-hydroxybenzamide) increase cytotoxicity against sulfate-reducing bacteria .

Antibacterial Activity

  • N-(2-Chlorophenyl)-2-hydroxybenzamide derivatives exhibit MIC values as low as 0.125 mg/mL against Staphylococcus aureus, outperforming 4-chloro analogs .
  • Inclusion complexes with β-cyclodextrin retain antibacterial efficacy, suggesting that formulation strategies can enhance solubility without compromising activity .

Anti-Inflammatory and Immunomodulatory Activity

  • Di-substituted derivatives like N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide inhibit TNF-α-induced NO production, a marker of inflammation, with sub-micromolar potency .

Antiviral Activity

  • Niclosamide derivatives with 4-amino-2-chloro substitution (e.g., compound 15 in ) show potent anti-adenovirus activity (IC₅₀ = 0.27 µM) and low cytotoxicity (CC₅₀ = 156.8 µM). The 2-methyl group in the target compound could similarly improve selectivity.

Physicochemical and Structural Comparisons

  • Crystallinity : N-(4-Chlorophenyl)-2-hydroxybenzamide forms planar aromatic systems with a dihedral angle of 20.02° between rings, stabilized by intramolecular hydrogen bonds . The 2-methyl substituent in the target compound may increase torsional strain, altering crystal packing.
  • Fluorescence : While N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide exhibits pH-dependent fluorescence (λex = 340 nm, λem = 380 nm) , the hydroxyl group in the target compound may quench fluorescence due to proton transfer effects.

Biological Activity

N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide, also known as CPPHA, is a compound that has garnered attention for its role as a positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 5 (mGluR5). This article delves into its biological activity, mechanisms of action, and potential therapeutic implications based on diverse research findings.

Overview of CPPHA

CPPHA is structurally characterized by a chloro-substituted aromatic ring and a hydroxyl group, which contribute to its binding properties and biological activity. It has been shown to enhance the activity of mGluR5 without acting as an agonist itself, thus providing a unique mechanism for modulating receptor responses.

CPPHA functions primarily as a PAM at mGluR5, which is involved in various neurological processes. The compound does not bind at the conventional orthosteric site but instead interacts with a distinct allosteric site. This interaction leads to an increase in the receptor's sensitivity to glutamate, the primary excitatory neurotransmitter in the central nervous system.

Key Findings:

  • Potentiation of Glutamate Responses : CPPHA was found to potentiate threshold responses to glutamate in various assays, increasing Ca2+^{2+} signaling significantly (7- to 8-fold) with effective concentration (EC50) values ranging from 400 to 800 nM .
  • Electrophysiological Effects : In brain slice preparations, CPPHA enhanced NMDA receptor currents induced by DHPG (a selective mGluR agonist), demonstrating its ability to modulate synaptic transmission .

Research Studies and Case Findings

Several studies have explored the biological activity of CPPHA, highlighting its potential therapeutic applications:

  • Study on Calcium Signaling : Research indicated that CPPHA could increase the frequency of Ca2+^{2+} oscillations in response to glutamate stimulation without affecting the amplitude, suggesting a nuanced role in synaptic plasticity .
  • Cancer Research : CPPHA derivatives have been investigated for their potential as RET kinase inhibitors, showing moderate to high potency in inhibiting cell proliferation in cancer models. This highlights the broader implications of CPPHA-related compounds in oncology .
  • Neuropharmacology : The compound has been evaluated in models of Parkinson's disease and other neurodegenerative disorders, where modulation of mGluR5 may offer therapeutic benefits by enhancing synaptic function .

Comparative Analysis with Other Compounds

To understand the specificity and efficacy of CPPHA, it is useful to compare it with other known PAMs and their effects on mGluR5:

CompoundMechanismEC50 (nM)Key Effects
CPPHAPAM400-800Increases Ca2+^{2+} signaling; enhances NMDA currents
NCFPPAM500-1000Selective for mGluR5; does not enhance LTP/LTD induction
MPEPCompetitive antagonistNot applicableReduces mGluR5-mediated signaling

Q & A

Q. What are the recommended synthetic routes for N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide, and how can coupling reagents influence yield?

The compound can be synthesized via carbodiimide-mediated coupling. For example, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide was prepared using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling reagents at -50°C to minimize side reactions. The reaction involves activating the carboxylic acid group of 2-methoxy-4-methylbenzoic acid with DCC/HOBt, followed by nucleophilic attack by 4-chloroaniline . Yield optimization requires strict temperature control and stoichiometric ratios of reagents to prevent unreacted intermediates.

Q. How should researchers characterize this compound spectroscopically?

Standard characterization includes:

  • IR spectroscopy to confirm amide C=O (~1650–1680 cm⁻¹) and phenolic O-H (~3200–3500 cm⁻¹) stretches.
  • ¹H-NMR to verify aromatic proton environments (e.g., deshielded protons near electron-withdrawing groups).
  • Elemental analysis to validate purity (>95% recommended for reproducible studies) .

Q. What solvent systems and pH conditions are optimal for fluorescence studies?

Fluorescence intensity is maximized in polar aprotic solvents (e.g., DMSO) at pH 5 and 25°C , as protonation/deprotonation of the hydroxyl group affects emission stability. Deviations in pH (>7) or temperature (>30°C) reduce quantum yield due to increased non-radiative decay .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data across different studies?

Discrepancies often arise from solvent polarity, excitation wavelength (λex), or impurities. For example, λex = 340 nm and λem = 380 nm were optimal in ethanol, but λem shifts in water due to solvatochromic effects. Validate results using time-resolved fluorescence to assess lifetime variations and HPLC-purified samples to rule out impurities .

Q. What crystallographic techniques are critical for structural validation?

Use single-crystal X-ray diffraction with software like SHELXL for refinement. For N-(4-chlorophenyl)-2-hydroxybenzamide , the dihedral angle between aromatic rings was reported as 12.3° , confirming non-planarity. Validate hydrogen-bonding networks (e.g., O-H···O=C interactions) using ORTEP diagrams .

Q. How do substituent modifications impact biological activity?

Substituting the 2-hydroxy group with electron-withdrawing groups (e.g., Cl, NO₂) enhances bioactivity. For instance, 5-chloro-N-(3',4'-difluorophenyl)-2-hydroxybenzamide showed improved antifungal activity (IC₅₀ = 0.27 μM) due to increased lipophilicity and target binding. Use QSAR models to correlate substituent effects with potency .

Q. What mechanistic insights exist for its antiviral activity?

Derivatives like N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide inhibit human adenovirus (HAdV) by targeting DNA replication (compounds 6, 43) or late-stage virion assembly (compounds 46, 47). Validate mechanisms via qPCR (viral DNA quantification) and time-of-addition assays .

Methodological Considerations

Q. How to design experiments assessing temperature-dependent fluorescence stability?

  • Prepare solutions in buffered (pH 5) ethanol.
  • Measure intensity from 15–45°C using a thermostatted cuvette holder.
  • Plot intensity vs. temperature; a linear decrease suggests Arrhenius-type thermal quenching.
  • Calculate activation energy (Ea) using the Stern-Volmer equation .

Q. What statistical methods are essential for validating analytical parameters?

For limit of detection (LOD) and quantification (LOQ):

  • Use 3σ/m (LOD) and 10σ/m (LOQ), where σ = standard deviation of blank, m = slope of calibration curve.
  • Report RSD% (<2% for intra-day precision) and recovery rates (95–105%) .

Q. How to optimize synthetic routes for asymmetric derivatives?

  • Use Pd-catalyzed cross-coupling (e.g., allylation with allyl alcohol) for regioselective functionalization.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:3).
  • Purify via column chromatography (SiO₂, gradient elution) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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